N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-(propan-2-yl)benzamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 4-chlorobenzohydrazide with an appropriate nitrile under acidic conditions.
Attachment of the Benzamide Moiety: The oxadiazole intermediate is then reacted with 3,5-dimethoxybenzoic acid chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Introduction of the Isopropyl Group: The final step involves the alkylation of the amide nitrogen with isopropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of oxadiazole derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Materials Science: Due to its unique structural features, it may be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-(propan-2-yl)benzamide
- **N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-(propan-2-yl)benzamide
- **N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-(propan-2-yl)benzamide
Uniqueness
The uniqueness of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-(propan-2-yl)benzamide lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to its analogs. The presence of the 4-chlorophenyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-13(2)25(21(26)15-9-17(27-3)11-18(10-15)28-4)12-19-23-20(24-29-19)14-5-7-16(22)8-6-14/h5-11,13H,12H2,1-4H3 |
InChI Key |
WRUORSVCKYETGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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